molecular formula C2H4BF3O2 B8757282 Hydrogen (acetato-O)trifluoroborate(1-) CAS No. 163678-43-1

Hydrogen (acetato-O)trifluoroborate(1-)

Cat. No. B8757282
Key on ui cas rn: 163678-43-1
M. Wt: 127.86 g/mol
InChI Key: LVZGQWKTUCVPBQ-UHFFFAOYSA-N
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Patent
US04508722

Procedure details

Boron trifluoride-acetic acid (36%, 34.8 grams) was added with stirring dropwise to a solution of phenylacetone (4.46 grams), acetic anhydride, and para-toluenesulfonic acid (0.6 grams) in a water bath at room temperature. After stirring over night, a solid precipitate formed which was collected and washed with water and then refluxed in 100 ml water and sodium acetate (9.0 grams) for 2-3 hours. The original reaction mixture was also heated with 200 ml water and sodium acetate (13.5 grams) for the same period. Both mixtures were separately extracted with ether and then washed with saturated sodium bicarbonate solution to remove any acid. The ether portions were dried and then evaporated in vacuo leaving an oil which solidified, yield 1.4 grams, m.p. 40°-52° C.
Quantity
34.8 g
Type
reactant
Reaction Step One
Quantity
4.46 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(F)(F)F.[C:5]([OH:8])(=O)[CH3:6].[C:9]1([CH2:15][C:16](=[O:18])[CH3:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(OC(=O)C)(=O)C.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[C:9]1([CH:15]([C:5](=[O:8])[CH3:6])[C:16](=[O:18])[CH3:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
34.8 g
Type
reactant
Smiles
B(F)(F)F.C(C)(=O)O
Step Two
Name
Quantity
4.46 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.6 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a solid precipitate formed which
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water
TEMPERATURE
Type
TEMPERATURE
Details
refluxed in 100 ml water
TEMPERATURE
Type
TEMPERATURE
Details
The original reaction mixture was also heated with 200 ml water and sodium acetate (13.5 grams) for the same period
EXTRACTION
Type
EXTRACTION
Details
Both mixtures were separately extracted with ether
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
to remove any acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether portions were dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
leaving an oil which

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
Smiles
C1(=CC=CC=C1)C(C(C)=O)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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